molecular formula C5H5F3N2 B6274761 3-methyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2763776-44-7

3-methyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No. B6274761
CAS RN: 2763776-44-7
M. Wt: 150.1
InChI Key:
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Description

3-Methyl-1-(trifluoromethyl)-1H-pyrazole (3-MTF-1H-Pyrazole) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It has been studied for its potential applications in organic synthesis, scientific research, and laboratory experiments.

Mechanism of Action

The mechanism of action of 3-MTF-1H-Pyrazole is not fully understood. However, it is believed to act as a nucleophile in the formation of covalent bonds between molecules. It is also believed to act as an electron-withdrawing group, stabilizing the resulting molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MTF-1H-Pyrazole have not been extensively studied. However, it is believed to have some antioxidant properties due to its ability to scavenge reactive oxygen species. It is also believed to have some anti-inflammatory properties, although this has yet to be confirmed.

Advantages and Limitations for Lab Experiments

3-MTF-1H-Pyrazole has several advantages for use in laboratory experiments. It is relatively stable, with a shelf life of up to several years. It is also easy to handle and can be used in a variety of reactions. However, it is also limited in its potential applications due to its low reactivity.

Future Directions

There are several potential future directions for the use of 3-MTF-1H-Pyrazole. It could be used as a catalyst in the synthesis of pharmaceuticals, as well as in the synthesis of other organic compounds. It could also be used as a reagent in the synthesis of heterocyclic compounds. Additionally, further research could be done to investigate its potential biochemical and physiological effects, as well as its potential applications in scientific research.

Synthesis Methods

3-MTF-1H-Pyrazole is synthesized through a multi-step process. The first step involves the reaction of trifluoromethyl iodide with ethyl acetoacetate in the presence of a base such as sodium ethoxide, giving rise to the trifluoromethyl ketone. This is then reacted with hydrazine hydrate to give 3-methyl-1-(trifluoromethyl)-1H-pyrazole.

Scientific Research Applications

3-MTF-1H-Pyrazole has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes, and as a catalyst in the synthesis of organic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-methyl-1H-pyrazole with trifluoromethyl iodide in the presence of a base.", "Starting Materials": [ "3-methyl-1H-pyrazole", "trifluoromethyl iodide", "base (such as potassium carbonate or sodium hydroxide)", "solvent (such as dimethylformamide or dimethyl sulfoxide)" ], "Reaction": [ "Add 3-methyl-1H-pyrazole to a solution of base in solvent.", "Add trifluoromethyl iodide to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2763776-44-7

Molecular Formula

C5H5F3N2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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